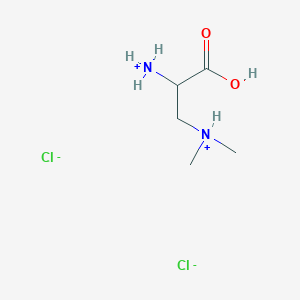![molecular formula C14H16ClNO3 B022468 Ácido 2-[(4-clorofenil)carbamoil]ciclohexano-1-carboxílico CAS No. 101937-67-1](/img/structure/B22468.png)
Ácido 2-[(4-clorofenil)carbamoil]ciclohexano-1-carboxílico
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives similar to 2-[(4-Chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid involves various chemical reactions, highlighting the versatility of cyclohexane carboxylic acids as precursors. For example, the synthesis and characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide derivatives show the feasibility of introducing aryl substituents, including 4-chlorophenyl, into the cyclohexane carboxamide structure through reactions characterized by elemental analyses, IR, and 1H-NMR spectroscopy (Özer et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds closely related to 2-[(4-Chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid has been elucidated through X-ray crystallography, revealing specific conformations and hydrogen bonding patterns. For instance, the crystal structure analysis of cyclic imide and open-chain amide carboxylic acid derivatives from the reaction of cis-cyclohexane-1,2-dicarboxylic anhydride with 4-chloroaniline showed that molecules form hydrogen-bonded cyclic carboxylic acid dimers, extending into a layered structure through amide-group associations (Smith & Wermuth, 2012).
Chemical Reactions and Properties
The chemical behavior of cyclohexane carboxylic acid derivatives encompasses a range of reactions, including esterification and cyclization. For example, the esterification kinetics of 4-cyclohexene-1 carboxylic acids with halohydrins have been studied, providing insight into the reaction rates and activation energies, which are influenced by the steric constants of the substituents (Kerimov et al., 1992).
Aplicaciones Científicas De Investigación
Química Medicinal
En química medicinal, este compuesto podría utilizarse para desarrollar nuevos agentes terapéuticos. Su estructura permite la creación de derivados que pueden interactuar con dianas biológicas, lo que podría llevar al desarrollo de nuevos fármacos con perfiles de eficacia y seguridad mejorados .
Nanotecnología
El grupo ácido carboxílico de esta molécula se puede utilizar para modificar superficies a nanoescala. Puede actuar como una molécula de enlace para unir varios grupos funcionales a nanopartículas, que se pueden utilizar en sistemas de administración de fármacos, herramientas de diagnóstico o como parte de nanomateriales con propiedades eléctricas u ópticas únicas .
Ciencia de polímeros
En el campo de los polímeros, Ácido 2-[(4-clorofenil)carbamoil]ciclohexano-1-carboxílico podría estar involucrado en la síntesis de nuevos materiales poliméricos. Su capacidad para formar enlaces amida se puede aprovechar para crear polímeros con características específicas de resistencia mecánica y química .
Aplicaciones Industriales
La estructura robusta de este compuesto lo hace adecuado para su uso en diversas aplicaciones industriales. Podría utilizarse como bloque de construcción en la síntesis de productos químicos de alto rendimiento, como lubricantes, inhibidores de la corrosión o como precursor de compuestos industriales más complejos .
Estudios de impacto ambiental
El impacto ambiental de los productos químicos es un área de estudio importante. This compound podría estudiarse por su biodegradabilidad, toxicidad y efectos a largo plazo en los ecosistemas para garantizar un uso seguro y sostenible en diversas industrias
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(18)19/h5-8,11-12H,1-4H2,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CANPECYEYBATAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50304085 | |
| Record name | 2-[(4-Chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50304085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101937-67-1 | |
| Record name | 2-[(4-Chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50304085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(3Z)-2-(Diphenylacetyl)-3-[(2E)-ethylidenehydrazinylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B22427.png)



